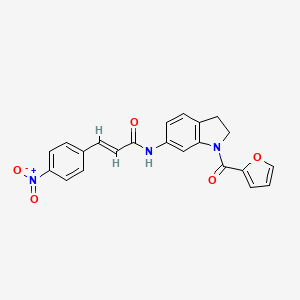

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c26-21(10-5-15-3-8-18(9-4-15)25(28)29)23-17-7-6-16-11-12-24(19(16)14-17)22(27)20-2-1-13-30-20/h1-10,13-14H,11-12H2,(H,23,26)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKHZGKXIIFHMV-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of Indolin-6-amine

Indolin-6-amine reacts with furan-2-carbonyl chloride in the presence of a base to form the acylated intermediate.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

- Temperature : 0°C to room temperature (RT).

- Time : 4–6 hours.

Procedure :

Indolin-6-amine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. Furan-2-carbonyl chloride (1.2 equiv) is added dropwise, followed by TEA (2.0 equiv). The mixture is stirred at RT until completion (TLC monitoring). The product is isolated via aqueous workup and purified by silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 68–75% (reported for analogous acylations).

Synthesis of (E)-3-(4-Nitrophenyl)acryloyl Chloride

Knoevenagel Condensation

4-Nitrobenzaldehyde undergoes condensation with malonic acid in the presence of a catalytic amine to form (E)-3-(4-nitrophenyl)acrylic acid.

Reaction Conditions :

- Catalyst : Piperidine (5 mol%).

- Solvent : Pyridine or acetic acid.

- Temperature : 80–100°C.

- Time : 3–5 hours.

Procedure :

4-Nitrobenzaldehyde (1.0 equiv) and malonic acid (1.5 equiv) are refluxed in pyridine with piperidine. The crude acid is precipitated with HCl, filtered, and recrystallized from ethanol.

Conversion to Acid Chloride

The acrylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

Reaction Conditions :

- Solvent : Anhydrous DCM.

- Reagent : SOCl₂ (2.0 equiv).

- Temperature : RT.

- Time : 2 hours.

Procedure :

(E)-3-(4-Nitrophenyl)acrylic acid (1.0 equiv) is stirred with SOCl₂ under nitrogen. Excess reagent is removed under vacuum, and the residue is used directly in the next step.

Amide Coupling to Form the Target Compound

Schotten-Baumann Reaction

1-(Furan-2-carbonyl)indolin-6-amine reacts with (E)-3-(4-nitrophenyl)acryloyl chloride under basic conditions.

Reaction Conditions :

- Solvent : THF/H₂O biphasic system.

- Base : Sodium bicarbonate (NaHCO₃).

- Temperature : 0°C to RT.

- Time : 12 hours.

Procedure :

The amine (1.0 equiv) is dissolved in THF and cooled to 0°C. Aqueous NaHCO₃ (2.0 equiv) is added, followed by dropwise addition of the acryloyl chloride (1.1 equiv). The mixture is stirred overnight, extracted with ethyl acetate, and purified via chromatography (DCM/methanol, 20:1).

Catalytic Coupling via EDCl/HOBt

Alternative method using coupling reagents for improved efficiency.

Reaction Conditions :

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv).

- Solvent : DMF or acetonitrile.

- Temperature : RT.

- Time : 6 hours.

Procedure :

The amine and acrylic acid (1.0 equiv each) are dissolved in DMF. EDCl and HOBt are added, and the solution is stirred until completion. The product is isolated by precipitation in ice-water and recrystallized from ethanol.

Stereoselective Control and Byproduct Analysis

The (E)-configuration of the acrylamide is critical for biological activity. Key factors influencing stereochemistry include:

- Reaction Temperature : Lower temperatures (0–5°C) favor (E)-isomer formation.

- Base Strength : Weak bases (e.g., NaHCO₃) minimize isomerization.

Byproducts :

- (Z)-Isomer: <5% (by HPLC).

- Hydrolyzed acid: <3% (if moisture is excluded).

Purification and Characterization

Column Chromatography

Recrystallization

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring and indole moiety can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and indole rings.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Various substituted acrylamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology

Medicine

Research may explore its use as a drug candidate for treating various diseases, given its structural similarity to known bioactive compounds.

Industry

In material science, it could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mecanismo De Acción

The mechanism by which (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide exerts its effects would depend on its interaction with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids, with pathways involving inhibition or activation of specific biochemical processes.

Comparación Con Compuestos Similares

Structural Analogues with Modified Aryl Groups

Key Observations :

- Electron-withdrawing vs.

- Heterocyclic substitutions: The furan-2-carbonyl group distinguishes the target compound from simpler acrylamides, offering π-π stacking interactions absent in non-heterocyclic analogues .

Compounds with Indoline or Quinoline Cores

Key Observations :

- Core flexibility: The indoline core in the target compound allows for planar binding to enzymes, whereas quinoline-based analogues may exhibit stronger intercalation with DNA .

- Synthetic complexity : The target compound’s furan-2-carbonyl group requires multi-step synthesis, contrasting with simpler tert-butyl or carbamoyl substitutions .

Nitrophenyl-Containing Analogues

Key Observations :

- Linker effects : The acrylamide linker in the target compound improves conformational stability compared to allylidene or pyrimidine-linked nitrophenyl derivatives .

Actividad Biológica

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of indole and furan moieties, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide can be represented as follows:

This structure includes an indoline core linked to a furan-2-carbonyl group and a 4-nitrophenyl group, contributing to its reactivity and biological potential.

The biological activity of (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Antioxidant Activity : The presence of furan and nitro groups may confer antioxidant properties, which can protect cells from oxidative stress.

- Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells by modulating apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma and breast cancer. The specific activity of (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide against cancer cells remains to be fully elucidated but is hypothesized based on the activity of related compounds.

Antimicrobial Activity

Compounds bearing furan and indole structures are often evaluated for their antimicrobial properties. Preliminary studies suggest that (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide may exhibit antibacterial activity against common pathogens due to its structural features that facilitate interaction with microbial targets.

Case Studies

Several case studies have explored the biological activities of similar compounds:

-

Indole Derivatives : A study demonstrated that indole-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

Compound Cancer Cell Line IC50 (µM) A HCT116 5.0 B MCF7 10.5 C A549 8.0 - Furan-containing Compounds : Another study reported that furan derivatives displayed significant antimicrobial activity with MIC values ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide?

- Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of indole derivatives with furan-2-carbonyl chloride under basic conditions (e.g., DMF, EDCI) to form the indolin-6-yl scaffold .

- Step 2 : Introduction of the 4-nitrophenylacrylamide moiety via a Michael addition or condensation reaction, often requiring controlled temperatures (0–25°C) and catalysts like triethylamine .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/petroleum ether gradients) is critical for isolating the pure (E)-isomer .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- Structural Confirmation : H NMR and C NMR to verify substituent positions and stereochemistry .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight and fragmentation patterns .

Q. How does the nitro group at the 4-position of the phenyl ring influence reactivity?

- Answer : The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. However, it may sterically hinder interactions in biological assays, requiring optimization of reaction conditions (e.g., solvent polarity, temperature) to balance reactivity and stability .

Advanced Research Questions

Q. What strategies can optimize the compound’s cytotoxicity against cancer cells?

- Answer :

- Structural Modifications : Introducing electron-donating groups (e.g., methoxy) on the phenyl ring to improve DNA intercalation, as seen in similar acrylamides with Topo IIα inhibitory activity .

- Assay Design : Use in vitro Topo IIα-mediated DNA relaxation assays and MTT cytotoxicity tests on myeloma or leukemia cell lines (e.g., HL-60) to evaluate potency relative to controls like VP16 .

Q. How can researchers address discrepancies in biological activity data across studies?

- Answer :

- Control Experiments : Verify compound stability under assay conditions (pH, temperature) using HPLC .

- Batch Variability : Compare multiple synthesis batches for purity and isomer ratio (E/Z) via NMR .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., NFκB or Topo IIα pathways) .

Q. What computational tools predict binding interactions between this compound and DNA topoisomerases?

- Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with Topo IIα’s ATP-binding domain, focusing on hydrogen bonding with nitro and acrylamide groups .

- MD Simulations : GROMACS for assessing binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How can solubility challenges in in vivo studies be mitigated?

- Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.